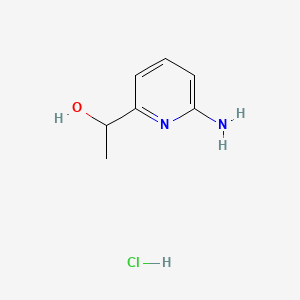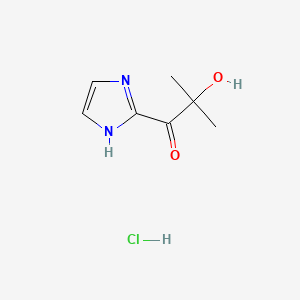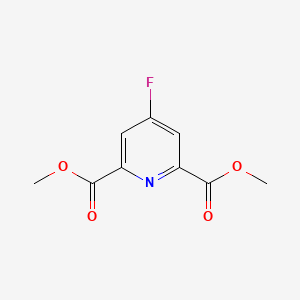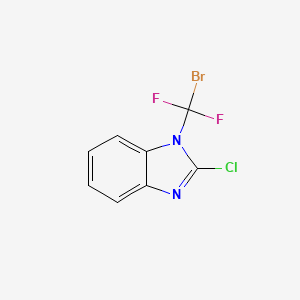
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride is a complex organic compound that features a combination of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common approach is to introduce the trifluoromethoxy group via a nucleophilic substitution reaction, followed by the introduction of the bromine and fluorine atoms through halogenation reactions. The sulfonyl fluoride group can be introduced using sulfonylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Halogenation: The bromine and fluorine atoms can participate in further halogenation reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols under basic conditions.
Halogenation: Halogenating agents such as N-bromosuccinimide (NBS) or fluorinating agents.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides or sulfonate esters, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonyl fluoride group, in particular, is highly reactive and can form covalent bonds with nucleophiles, making it useful in bioconjugation and labeling studies.
類似化合物との比較
Similar Compounds
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene: Lacks the sulfonyl fluoride group but shares similar halogenation and trifluoromethoxy characteristics.
2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride: Similar structure but without the bromine atom.
Uniqueness
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups along with the sulfonyl fluoride functionality
特性
分子式 |
C7H2BrF5O3S |
|---|---|
分子量 |
341.05 g/mol |
IUPAC名 |
3-bromo-2-fluoro-6-(trifluoromethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H2BrF5O3S/c8-3-1-2-4(16-7(10,11)12)6(5(3)9)17(13,14)15/h1-2H |
InChIキー |
KOMILIQGFHWHJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)S(=O)(=O)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine](/img/structure/B13468314.png)
![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride](/img/structure/B13468321.png)
amine hydrochloride](/img/structure/B13468326.png)


![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)




![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)

![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
